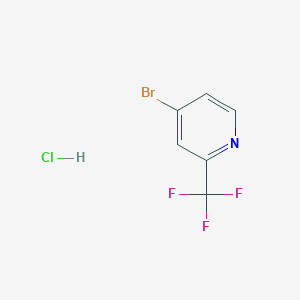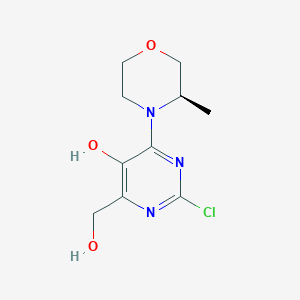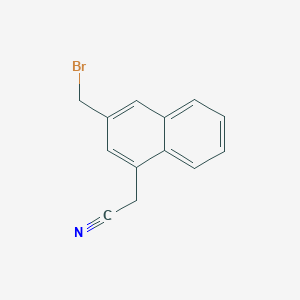![molecular formula C17H12OS B11855857 Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)- CAS No. 62096-47-3](/img/structure/B11855857.png)
Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN is a heterocyclic compound that features a unique structure combining an indeno-pyran core with a thiophene ring. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the thiophene ring imparts significant electronic properties, making it a valuable building block for advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate indene and pyran derivatives in the presence of a thiophene substituent. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN involves its interaction with specific molecular targets and pathways. The compound’s electronic properties, imparted by the thiophene ring, allow it to participate in various biochemical processes. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with significant electronic properties.
Pyrano[2,3-d]pyrimidine derivatives: Compounds with similar pyran structures and potential biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with related heterocyclic structures and diverse applications.
Uniqueness
4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN is unique due to its specific combination of an indeno-pyran core with a thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various advanced applications in materials science, biology, and medicine.
Eigenschaften
CAS-Nummer |
62096-47-3 |
|---|---|
Molekularformel |
C17H12OS |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
4-methyl-2-thiophen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C17H12OS/c1-11-9-14(16-7-4-8-19-16)18-15-10-12-5-2-3-6-13(12)17(11)15/h2-10H,1H3 |
InChI-Schlüssel |
IMDFPWFWUQNNNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
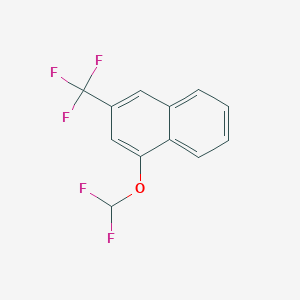
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
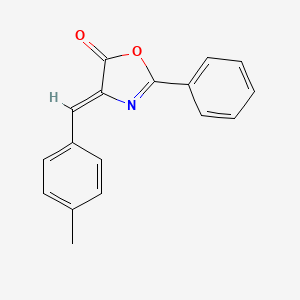

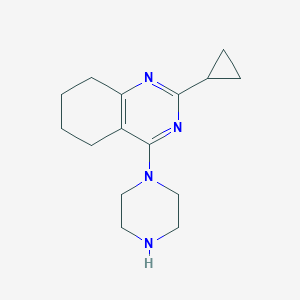

![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)
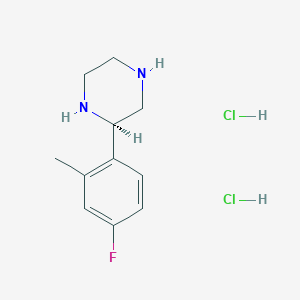
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
